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Introduction
Elacridar (GF120918) is a potent third-generation, non-competitive inhibitor of two key ATP-

binding cassette (ABC) transporters: P-glycoprotein (P-gp, MDR1, or ABCB1) and Breast

Cancer Resistance Protein (BCRP or ABCG2).[1] These transporters are pivotal in the

development of multidrug resistance (MDR) in cancer cells by actively extruding a wide range

of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy.

Elacridar's ability to block these efflux pumps has made it a valuable tool in preclinical and

clinical research to enhance the bioavailability and brain penetration of various drugs, and to

overcome MDR in cancer. This guide provides a comprehensive overview of elacridar's
chemical and physical properties, its mechanism of action, and detailed protocols for its

experimental evaluation.

Chemical Structure and Properties
Elacridar is an acridonecarboxamide derivative.[1] Its chemical structure and key identifiers

are provided below.

Table 1: Chemical Identifiers for Elacridar
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Identifier Value

IUPAC Name

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-

isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-

10H-acridine-4-carboxamide

Molecular Formula C₃₄H₃₃N₃O₅

SMILES
COc1cccc2c1[nH]c3c(cccc3C(=O)Nc4ccc(cc4)C

CN5CCc6cc(c(cc6C5)OC)OC)c2=O

CAS Number 143664-11-3

A summary of the key physicochemical properties of elacridar is presented in the following

table.

Table 2: Physicochemical Properties of Elacridar

Property Value Source

Molecular Weight 563.64 g/mol [2]

Appearance
White to beige or light yellow to

brown crystalline solid
[3]

Melting Point
Not explicitly stated in the

provided results.

Boiling Point
Not explicitly stated in the

provided results.

Solubility

DMSO: ~41-100

mg/mL[3]DMF: ~5

mg/mLWater: Insoluble

[3]

pKa (Strongest Acidic) 13.88 (Predicted) DrugBank

pKa (Strongest Basic) 8.36 (Predicted) DrugBank

LogP 5.46 (Predicted) DrugBank
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Mechanism of Action
Elacridar exerts its pharmacological effect by directly inhibiting the function of P-gp and BCRP,

which are ATP-dependent efflux pumps. These transporters are expressed in various tissues,

including the gastrointestinal tract, the blood-brain barrier, the liver, and kidneys, as well as in

tumor cells.
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Mechanism of Elacridar Action.

By non-competitively binding to these transporters, elacridar prevents the efflux of co-

administered substrate drugs. This leads to an increase in the intracellular and systemic

concentrations of these drugs, which can result in:

Overcoming Multidrug Resistance: In cancer cells overexpressing P-gp and/or BCRP,

elacridar can restore sensitivity to chemotherapeutic agents.

Enhanced Bioavailability: By inhibiting P-gp and BCRP in the intestine, elacridar can

increase the oral absorption of substrate drugs.

Increased Brain Penetration: Elacridar can inhibit the function of P-gp and BCRP at the

blood-brain barrier, leading to higher concentrations of substrate drugs in the central nervous

system.
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Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of elacridar.

In Vitro P-glycoprotein (P-gp) Inhibition Assay:
Photoaffinity Radiolabeling
This assay directly measures the ability of elacridar to inhibit the binding of a photo-reactive

substrate to P-gp.

Materials:

Cell membranes from a P-gp overexpressing cell line (e.g., MDCK-MDR1)

[³H]azidopine (photo-reactive P-gp substrate)

Elacridar (GF120918)

96-well plates

UV lamp (254 nm)

SDS-PAGE equipment

Scintillation counter or autoradiography equipment

Procedure:[3]

Prepare a cell membrane suspension at a concentration of 0.4 mg of protein/mL.

Aliquot 10 µL of the membrane suspension into each well of a 96-well plate.

Add 5 µL of elacridar at various concentrations to the wells.

Incubate the plate for 25 minutes at 25°C in the dark.

Add 5 µL of [³H]azidopine (final concentration 0.6 µM) to each well.
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Incubate for another 25 minutes at 25°C in the dark.

Irradiate the plate with a UV lamp at 254 nm for 2 minutes at 0°C.

Solubilize the samples in SDS-PAGE sample buffer without heating.

Separate the proteins by SDS-PAGE on a 7.5% polyacrylamide gel.

Treat the gel for fluorography, expose to film, and analyze the bands using a densitometer.

The IC₅₀ value for elacridar can then be calculated.

In Vitro Cytotoxicity Assay: MTT Assay
This colorimetric assay is used to assess the ability of elacridar to sensitize cancer cells to

cytotoxic drugs.

Materials:

Cancer cell line of interest (e.g., a drug-resistant line and its parental sensitive line)

Elacridar

Cytotoxic drug (P-gp or BCRP substrate)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:[3][4]

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

[4]
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Treat the cells with the cytotoxic drug at various concentrations in the presence or absence

of a fixed, non-toxic concentration of elacridar.

Incubate the plates for 72 hours at 37°C.[4]

Remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[4]

Incubate for 1.5 hours at 37°C.[4]

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan

crystals.[4]

Shake the plate for 15 minutes at 37°C.[4]

Measure the absorbance at 492 nm using a microplate reader.[4]

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀

values.

In Vivo Pharmacokinetic Study in Rodents
This protocol describes a study to assess the effect of elacridar on the brain penetration of a

P-gp substrate.
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In Vivo Pharmacokinetic Study Workflow.
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Materials:

Mice or rats

Elacridar

P-gp substrate (e.g., digoxin, quinidine)

Appropriate vehicles for intravenous administration

Blood collection supplies

Brain homogenization equipment

LC-MS/MS system for bioanalysis

Procedure:[5][6]

Acclimatize the animals for at least one week before the experiment.

Divide the animals into two groups: a control group and an elacridar-treated group.

Administer elacridar intravenously to the treatment group at a dose of 5 mg/kg.[5][6]

After 0.5 hours, administer the P-gp substrate intravenously to both groups (e.g., digoxin at 2

mg/kg or quinidine at 5 mg/kg).[5][6]

Collect blood and brain samples at various time points post-substrate administration (e.g., 1,

3, 5, and 7 hours).[5]

Process the blood samples to obtain plasma.

Weigh and homogenize the brain tissue.

Analyze the concentrations of the substrate drug in plasma and brain homogenates using a

validated LC-MS/MS method.

Calculate pharmacokinetic parameters, including the area under the curve (AUC) for plasma

and brain, and determine the brain-to-plasma (B/P) concentration ratio to assess the effect of
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elacridar on brain penetration.

Conclusion
Elacridar is a powerful research tool for investigating the role of P-gp and BCRP in drug

disposition and for developing strategies to overcome multidrug resistance. The information

and protocols provided in this guide offer a solid foundation for researchers and drug

development professionals to effectively utilize elacridar in their studies. Careful consideration

of the experimental design and appropriate controls are crucial for obtaining reliable and

interpretable results.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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